molecular formula C12H14Cl2N2O3 B4198687 2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid

2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid

Cat. No.: B4198687
M. Wt: 305.15 g/mol
InChI Key: HOYYHLVRWZPCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a valine moiety linked to a 2,4-dichlorophenyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid typically involves the reaction of 2,4-dichloroaniline with valine in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, usually at room temperature, to form the desired amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of automated peptide synthesizers or flow chemistry techniques to ensure high yield and purity. The choice of solvents and reagents is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

    Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products may include oxidized forms of the amide or phenyl ring.

    Reduction: Reduced forms of the amide or phenyl ring.

    Hydrolysis: Valine and 2,4-dichloroaniline.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors or receptor antagonists.

    Biology: The compound can be used as a probe to study protein-ligand interactions or enzyme activity.

    Materials Science: It may be utilized in the synthesis of novel polymers or materials with specific properties.

    Industry: The compound can serve as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of the enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2,4-dichlorophenyl)amino]carbonyl}glycine
  • N-{[(2,4-dichlorophenyl)amino]carbonyl}alanine
  • N-{[(2,4-dichlorophenyl)amino]carbonyl}leucine

Uniqueness

2-[(2,4-Dichlorophenyl)carbamoylamino]-3-methylbutanoic acid is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This can influence its binding affinity and selectivity towards biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)carbamoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-6(2)10(11(17)18)16-12(19)15-9-4-3-7(13)5-8(9)14/h3-6,10H,1-2H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYYHLVRWZPCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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